molecular formula C12H19N3O2 B7644142 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B7644142
M. Wt: 237.30 g/mol
InChI Key: KYASUXYPXREPOO-UHFFFAOYSA-N
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Description

1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide, also known as THPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THPP is a pyrazole-based compound that exhibits a unique combination of chemical and physical properties, making it an attractive candidate for a wide range of research studies.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that this compound exerts its effects by modulating specific signaling pathways within cells. This compound has been shown to activate certain protein kinases and inhibit others, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In particular, this compound has been shown to modulate the activity of various neurotransmitters, leading to changes in synaptic plasticity and neuronal excitability. This compound has also been shown to modulate the activity of specific ion channels, leading to changes in cellular excitability and membrane potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide is its high potency and selectivity. This compound has been shown to exhibit potent activity against certain targets with minimal off-target effects. However, this compound does have some limitations, including its relatively short half-life and poor solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent and selective this compound analogs. Another area of interest is in the development of new methods for delivering this compound to target tissues, such as the brain. Additionally, this compound could be studied in combination with other compounds to determine if it exhibits synergistic effects. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with tetrahydro-2H-pyran-4-methanol in the presence of a catalyst. The resulting product is then subjected to further purification steps to yield pure this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity levels.

Scientific Research Applications

1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to exhibit potent activity against certain neurological disorders. This compound has also been studied for its potential applications in cancer research, where it has been shown to exhibit potent anti-cancer activity.

properties

IUPAC Name

1-ethyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-15-6-3-11(14-15)12(16)13-9-10-4-7-17-8-5-10/h3,6,10H,2,4-5,7-9H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYASUXYPXREPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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